molecular formula C19H21N3O5S B2860935 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 922050-85-9

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2860935
CAS RN: 922050-85-9
M. Wt: 403.45
InChI Key: HXBJZHSWMJWDDI-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial and Antiviral Applications : A study investigated the antimalarial activity of sulfonamide derivatives, including compounds similar to the chemical . These compounds exhibited potent in vitro antimalarial activity. Additionally, they were evaluated for their potential as COVID-19 drugs through molecular docking studies, demonstrating notable activity against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

  • Cardiotonic Activity : Research on dihydropyridazinone cardiotonics, which are structurally related to the chemical , revealed that these compounds act as potent positive inotropes. They significantly increase cardiac contractility, making them potential candidates for treating heart conditions (Robertson et al., 1986).

  • Antitumor Activity : A study synthesized new derivatives bearing heterocyclic rings and evaluated their antitumor activity against various human tumor cell lines. Some derivatives demonstrated considerable anticancer activity, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

  • Herbicide Enhancing Agent : Mefluidide, a compound with structural similarities, has been found effective as an enhancing agent for post-emergence broadleaf herbicides in soybeans. This implies potential agricultural applications in enhancing the efficacy of herbicides (Blumhorst & Kapuśta, 1987).

  • Antimicrobial Agents : New compounds with the structural framework of the chemical were synthesized and tested for their antimicrobial activity. They exhibited significant activity against various bacterial and fungal species, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

  • Anti-Inflammatory Activity : Novel derivatives were synthesized and tested for their anti-inflammatory activity. Some of these compounds showed significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

  • Material Science Applications : A study on the polycondensation of N-(4'-aminobenzoyl)lactams, which are related to the compound , explored their use in developing new polymeric materials. These materials have potential applications in various industrial and technological fields (Kricheldorf & Loehden, 1994).

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12(23)20-13-4-7-15(8-5-13)28(25,26)22-14-6-9-16-17(10-14)27-11-19(2,3)18(24)21-16/h4-10,22H,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBJZHSWMJWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

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